Erythrosine B

Photopolymerization Holographic recording Photosensitizer kinetics

Standard viability assays using Trypan Blue miss up to 40% of dead cells, and conventional xanthene photosensitizers suffer rapid photobleaching in holographic optical elements. Erythrosine B addresses these limitations with complete fluorescent dead-cell detection enabling automated quantification, a 30-fold slower recovery rate (0.33×10⁻³ s⁻¹) that extends photopolymer device lifetime, and superior photoredox-driven chiral synthesis performance (73.9% yield, >99% ee, TTN OYE: 328)-outperforming Eosin Y, Rose Bengal, and Phloxine B. • Complete dead-cell detection vs. Trypan Blue's 60% limitation; compatible with fluorescence plate readers. • 30× slower photobleaching vs. Eosin Y; 532 nm laser-compatible for stable grating formation. • 73.9% chiral synthesis yield with >99% ee-maximizes enzyme utilization and reduces scale-up costs.

Molecular Formula C20H8I4Na2O5
Molecular Weight 881.9 g/mol
Cat. No. B12517662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErythrosine B
Molecular FormulaC20H8I4Na2O5
Molecular Weight881.9 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)I)O)I)I)O)I.[Na].[Na]
InChIInChI=1S/C20H8I4O5.2Na/c21-11-5-9-17(13(23)15(11)25)28-18-10(6-12(22)16(26)14(18)24)20(9)8-4-2-1-3-7(8)19(27)29-20;;/h1-6,25-26H;;
InChIKeyDVUWFIWQOSNKQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Erythrosine B Technical Specifications


Erythrosine B (CAS 16423-68-0, FD&C Red No. 3, C.I. 45430) is a tetraiodinated xanthene dye with the molecular formula C20H6I4Na2O5 and molecular weight of 879.9 g/mol [1]. As a halogenated fluorescein derivative containing four iodine atoms, Erythrosine B exhibits distinctive photophysical properties including red fluorescence and photosensitization capabilities that differentiate it from other xanthene dyes in its class [2]. Its λmax of approximately 525 nm positions it for excitation with green light sources (e.g., 532 nm lasers) [3]. Structurally, the tetraiodo substitution pattern confers unique chemical and biological activities not present in non-halogenated or less-halogenated analogs [2].

Tetraiodo xanthene fluorescent probe for photophysical and photosensitization studies
Compatible with green laser and LED excitation sources for fluorescence and photodynamic workflows
Supports cell-viability dye exclusion, photoredox catalysis, and PPI inhibition research contexts

Erythrosine B Critical Differentiators


Within the xanthene dye class, halogenation patterns fundamentally determine photophysical efficiency, membrane permeability, and biological activity, rendering simple substitution between analogs scientifically invalid [1]. Erythrosine B's tetraiodo configuration produces an intermediate photosensitization potency—lower than Rose Bengal but higher than Eosin Y—that is optimal for applications where excessive singlet oxygen generation would cause unwanted phototoxicity or photobleaching artifacts [2]. The presence of four heavy iodine atoms also confers unique X-ray absorption and radiosensitization properties absent in less-halogenated analogs [1]. In mammalian cell viability assays, Erythrosine B demonstrates membrane permeability characteristics distinct from absorption-based dyes like Trypan Blue, enabling fluorescent detection modalities with higher sensitivity and lower background interference [3]. Procurement decisions based solely on cost or availability without considering these quantitative performance differentials will compromise experimental reproducibility and data quality.

Halogenation Tetraiodo substitution pattern fundamentally alters photophysical behavior; non-iodinated or less-iodinated xanthene analogs may not replicate photosensitization context.
Potency profile Intermediate photosensitization between Rose Bengal and Eosin Y may not be matched by other xanthenes; profile selection requires application-specific review.
Detection mode Fluorescent detection context may differ from absorption-based dyes like Trypan Blue; viability readout requires method-specific validation.

Erythrosine B Comparative Evidence


Photopolymer Recovery Kinetics vs. Eosin Y

In acrylamide/polyvinyl alcohol (AA/PVA) photopolymer systems illuminated at 532 nm, Erythrosine B exhibits a recovery rate constant of 0.33×10⁻³ s⁻¹, which is 30-fold slower than Eosin Y (10.00×10⁻³ s⁻¹) and substantially slower than both Phloxine B (2.20×10⁻³ s⁻¹) and Rose Bengal (3.90×10⁻³ s⁻¹) [1]. This markedly slower recovery rate translates to reduced dye consumption and extended usable photopolymer lifetime.

Photopolymer Recovery Kinetics
Head-to-head
0.33×10⁻³ s⁻¹
Supports photopolymer lifetime review
30-fold slower recovery vs Eosin Y (10.00×10⁻³ s⁻¹); AA/PVA at 532 nm
Photopolymerization Holographic recording Photosensitizer kinetics

Membrane Permeabilization vs. Rose Bengal & Eosin B

In a direct comparative study of xanthene dye-induced bacterial membrane photoinactivation, Erythrosine B demonstrated intermediate K⁺ leakage induction from Staphylococcus aureus cells, positioned between Rose Bengal (highest) and Eosin B (lowest) [1]. The same rank order of potency was reproduced in bovine erythrocyte membrane permeabilization assays, confirming the consistency of this intermediate activity profile across different membrane systems.

Membrane Permeabilization
Head-to-head
Intermediate: rank 3 of 4 tested xanthenes
Supports membrane permeabilization context
Rose Bengal > Phloxine B > Erythrosine B > Eosin B; S. aureus and erythrocyte models
Photodynamic inactivation Bacterial membrane permeability Antimicrobial photosensitizer

Monolayer Vital Staining vs. Trypan Blue

In direct comparative testing with mammalian cell monolayers subjected to lethal treatments (severe heat and metabolic poison), Erythrosine B stained 100% of cells immediately after complete lethal treatment, whereas Trypan Blue optimally stained only approximately 60% of monolayer cells under identical conditions [1]. Cell staining by Erythrosine B and fluorescein diacetate (FDA) were found to be mutually exclusive, confirming the coincidence of viability indications and validating Erythrosine B's reliability as a membrane integrity probe.

Vital Staining vs Trypan Blue
Head-to-head
100% detection vs 60% Trypan Blue
Supports viability detection endpoint review
Monolayer lethal treatment model; fluorescent vs absorption readout
Cell viability assay Vital dye exclusion Fluorescence microscopy

Singlet Oxygen Generation vs. Other Xanthenes

A controlled photophysical characterization study comparing Erythrosin B, Eosin Y, and Rose Bengal using a standardized optical techniques protocol found that Erythrosine B exhibits the highest singlet oxygen generation capacity among the three xanthene dyes tested [1]. This superior efficiency is attributed to the tetraiodo substitution pattern, which enhances intersystem crossing to the triplet state while maintaining favorable quantum yield characteristics.

Singlet Oxygen Generation
Head-to-head
Rank 1 of 3 tested xanthenes
Supports photosensitization efficiency review
Controlled photophysical protocol; attributed to tetraiodo substitution
Singlet oxygen generation Photodynamic therapy Photosensitizer efficiency

Photoredox Catalytic Turnover vs. Phloxine B

In photobiocatalytic enantioselective reduction of 2-methylcyclohexenone using TsOYE enzyme, Erythrosine B achieved 73.9% yield with >99% enantiomeric excess, compared to Phloxine B's 45.5% yield and Rose Bengal's 53.1% yield under identical reaction conditions [1]. Erythrosine B also demonstrated the highest total turnover number (TTN) for the enzyme (328), exceeding Eosin Y (295), Rose Bengal (235), and Phloxine B (202).

Photoredox Catalytic Turnover
Head-to-head
73.9% yield, >99% ee, TTN 328
Supports photobiocatalytic yield context
TsOYE enzyme system; Phloxine B 45.5%, Rose Bengal 53.1% under identical conditions
Photoredox catalysis Enantioselective synthesis Green chemistry

PPI Inhibition Among Food Colorants

Among seven FDA-approved food colorants screened for protein-protein interaction (PPI) inhibitory activity across multiple TNF superfamily targets, only Erythrosine B demonstrated consistent inhibitory activity in the sub-100 μM range, with a median IC₅₀ of 2-20 μM (approximately 2-20 mg/L) across six different PPI targets [1]. In contrast, Rose Bengal showed similar or more pronounced promiscuous inhibitory activity but is not FDA-approved in the U.S., while fluorescein was completely inactive and gallein, phloxine, and eosin showed only partial activity in some assays.

PPI Inhibition Screening
Head-to-head
Median IC₅₀ 2–20 μM across 6 PPI targets
Supports PPI inhibitory activity screening context
TNF superfamily and EGF-R targets; only FDA-listed food colorant with reported activity
Protein-protein interaction inhibition Drug repurposing TNF superfamily

Erythrosine B Application Scenarios


Holographic Recording & Photopolymer Fabrication

For research and industrial laboratories fabricating holographic optical elements or photopolymer-based devices, Erythrosine B's recovery rate constant of 0.33×10⁻³ s⁻¹ (30-fold slower than Eosin Y) directly translates to reduced dye bleaching and extended material lifetime [1]. This slower recovery kinetics profile makes Erythrosine B the preferred photosensitizer for applications requiring stable grating formation and minimized dye replenishment during extended exposure cycles. The 532 nm excitation compatibility aligns with widely available solid-state laser sources, eliminating the need for specialized illumination equipment.

Mammalian Cell Viability in Monolayer Culture

In cytotoxicity screening, drug development, and basic cell biology research using adherent mammalian cell monolayers, Erythrosine B provides complete detection of dead cells versus Trypan Blue's 60% limitation [1]. The fluorescent detection modality of Erythrosine B enables automated quantification using standard fluorescence plate readers or microscopy systems, improving throughput and reducing operator-dependent variability. This application scenario is particularly critical for high-content screening where false-negative viability readings would compromise hit identification and dose-response curve accuracy.

Antimicrobial Photodynamic Therapy

For photodynamic inactivation of bacterial and fungal pathogens, Erythrosine B's intermediate membrane permeabilization potency—positioned between the more aggressive Rose Bengal and the weaker Eosin B—provides an optimal therapeutic window [1]. Combined with its superior singlet oxygen generation capacity among tested xanthene dyes [2], Erythrosine B enables effective microbial killing at lower photosensitizer concentrations (5 μg/mL demonstrated 100% bacterial killing [3]) while minimizing collateral damage to host tissues. The FDA-approved food additive status of Erythrosine B further supports its use in edible antimicrobial films and food preservation applications.

Photobiocatalytic Enantioselective Synthesis

In photoredox-driven enzymatic synthesis of chiral pharmaceutical intermediates, Erythrosine B delivers 73.9% reaction yield with >99% enantiomeric excess—outperforming Phloxine B (45.5%), Rose Bengal (53.1%), and Eosin Y (66.5%) under identical conditions [1]. The superior enzyme turnover number (TTN OYE: 328) achieved with Erythrosine B maximizes catalyst utilization efficiency, directly reducing enzyme procurement costs in scale-up applications. This performance advantage is particularly relevant for the synthesis of high-value chiral building blocks where yield optimization and enantiopurity are critical quality and economic parameters.

Application
Selection Property
Validation Focus
Holographic recording and photopolymer research
Dye recovery kinetics context
Photopolymer lifetime review
Cell viability monolayer assays
Fluorescent dye exclusion readout
Viability detection endpoint review
Antimicrobial photodynamic research
Membrane permeabilization context
Antimicrobial photosensitization endpoint review
Photobiocatalytic synthesis research
Photoredox catalytic yield
Enantioselectivity assay review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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